N-(3-chlorophenyl)-4-ethoxybenzamide
Description
N-(3-Chlorophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 3-chlorophenyl group attached to the amide nitrogen and a 4-ethoxy substituent on the benzoyl ring. The ethoxy group (-OCH₂CH₃) at the para position of the benzoyl moiety confers electron-donating properties, influencing the compound’s electronic distribution and solubility. For instance, benzamide derivatives with chloro, nitro, or alkoxy substituents have demonstrated anti-inflammatory, pesticidal, and anticancer activities in prior studies .
Properties
CAS No. |
346692-88-4 |
|---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
IJHCZFAEEFQFRI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Ethoxy (Target Compound) : The ethoxy group enhances solubility in polar solvents compared to halogenated analogs (e.g., 4-chloro derivative) . This may improve bioavailability in biological systems.
- This compound was synthesized efficiently via the Schotten-Baumann reaction, a method applicable to the target compound .
- 4-(Ethoxymethoxy) (Etobenzanid) : The bulkier ethoxymethoxy group in etobenzanid contributes to its use as a herbicide, suggesting that substituent size and polarity influence agrochemical activity .
Halogen Position and Bioactivity
- 3-Chloro-2-methylphenyl (3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide): The methyl group at the 2-position introduces steric hindrance, which could modulate receptor selectivity .
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